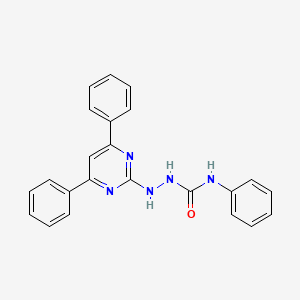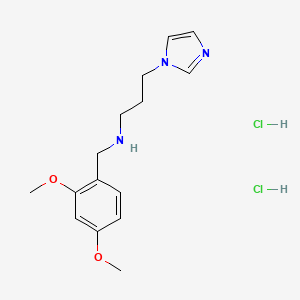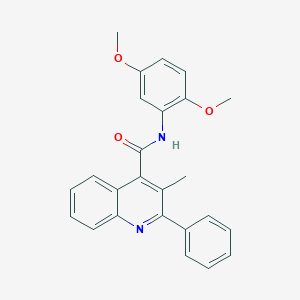![molecular formula C16H18N4O B6004269 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
Overview
Description
2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol, also known as PIPER, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been found to inhibit the activity of AKT and mTOR, two signaling pathways that are frequently dysregulated in cancer.
Biochemical and Physiological Effects
2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to modulate the expression of various genes involved in cancer development, including Bcl-2, p53, and MMP-9. Additionally, 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is its broad spectrum of activity against various types of cancer cells. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol.
Future Directions
Future research on 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol should focus on elucidating its mechanism of action and identifying potential drug targets. Additionally, further studies are needed to determine the optimal formulation and delivery method for 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol. Clinical trials are also needed to evaluate the safety and efficacy of 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in humans. Finally, 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol may have potential applications beyond cancer therapy, and further research is needed to explore its potential in other areas of medicine.
Synthesis Methods
The synthesis of 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 2-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde in the presence of sodium borohydride and acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol. This method has been optimized to yield high purity and yield of 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol.
Scientific Research Applications
2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been found to have antibacterial, antifungal, and antiviral properties. Additionally, 2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-15-6-2-1-5-14(15)13-18-20-11-9-19(10-12-20)16-7-3-4-8-17-16/h1-8,13,21H,9-12H2/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMCRQACFHLUCL-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333419 | |
| Record name | 2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol | |
CAS RN |
305351-50-2 | |
| Record name | 2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6004204.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)

![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)
![3-[(4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6004228.png)

![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)
![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)
![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)